molecular formula C4H5NaO2 B166295 Sodium methacrylate CAS No. 5536-61-8

Sodium methacrylate

Cat. No. B166295
CAS RN: 5536-61-8
M. Wt: 108.07 g/mol
InChI Key: SONHXMAHPHADTF-UHFFFAOYSA-M
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Patent
US04755262

Procedure details

Sodium methacrylate was synthesized by the neutralization of 119.5 g (1.389 mols) of methacrylic acid with 55.5 g (1.389 mols) of sodium hydroxide. A mixture consisting of 150.0 g of substantially anhydrous sodium methacrylate obtained by dehydrating the product of the neutralization and 642.4 g (6.945 mols) of epichlorohydrin was placed in a flask provided with a stirrer, a thermometer, and a reflux condenser. Then, 0.76 g (0.007 mol) of tetramethyl ammonium chloride and 0.4 g (0.002 mol) of phenothiazine were added to the contents of the flask. The resultant contents of the flask were stirred at 90° C. for three hours in induce reaction. After the reaction was completed, sodium chloride by-produced by the reaction was separated by filtration. The filtrate and 0.28 g (0.0001 mol) of a 26-30-hydrate of phosphotungstic acid added thereto were stirred at 65° C. for 0.5 hour and then distilled under a vacuum of 50 to 70 mmHg to expel 488 g of unaltered epichlorohydrin. The residue of this distillation was placed in an 5-shelf distillation column and distilled therein at the bottoms temperature in the range of 80° to 85° C. Consequently, 193.3 g of glycidyl methacrylate as a fraction distilling at 65° to 66° C./3 mmHg. This fraction, by quantitative gas chromatography, was found to have glycidyl methacrylate content of 98.6% and an epichlorohydrin content of 0.0021%.
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
642.4 g
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
reactant
Reaction Step Four
Quantity
0.76 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[OH-].[Na+:8].C([O-])(=O)C(C)=C.[Na+].C(C1OC1)[Cl:17].C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[Cl-].C[N+](C)(C)C>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Na+:8].[Cl-:17].[Na+:8] |f:1.2,3.4,7.8,9.10,11.12|

Inputs

Step One
Name
Quantity
119.5 g
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
55.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[Na+]
Step Three
Name
Quantity
642.4 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
Quantity
0.4 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0.76 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resultant contents of the flask were stirred at 90° C. for three hours in induce reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
was placed in a flask
CUSTOM
Type
CUSTOM
Details
provided with a stirrer

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.